Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAQXKUFBUHCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377088 | |
| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-50-8 | |
| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution at the Benzoate Core
The foundational step in synthesizing methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate involves introducing the 1,2,4-triazole ring to the benzoate scaffold. A common approach utilizes 4-hydrazinobenzoic acid as a precursor, which undergoes cyclocondensation with nitriles or thioamides to form the triazole ring. For example, reacting 4-hydrazinobenzoic acid with dialkyl reagents in ethanol under reflux conditions generates 4-(1H-1,2,4-triazol-1-yl)benzoic acid intermediates. Subsequent esterification with methanol in the presence of sulfuric acid yields the methyl ester derivative.
Critical parameters include:
-
Temperature : Reactions typically proceed at 80–100°C to ensure complete cyclization.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
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Catalysts : Amberlyst-A21 resin has been employed to facilitate esterification, achieving yields up to 85%.
Regioselective Functionalization of the Triazole Ring
The 1,2,4-triazole ring exhibits three nucleophilic sites (N1, N2, N4), with reactivity influenced by solvent polarity and temperature. Studies using trans-cinnamoyl chloride demonstrate that N1 substitution dominates in tetrahydrofuran (THF) at room temperature, while N2 substitution becomes favorable in acetonitrile (ACN) at 63°C. For this compound, introducing the amino group at the 3-position requires protecting group strategies to prevent undesired side reactions.
A representative protocol involves:
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Protection of the amino group with tert-butoxycarbonyl (Boc) before triazole ring formation.
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Deprotection using trifluoroacetic acid (TFA) post-cyclization to restore the amino functionality.
Esterification and Purification Techniques
Fischer Esterification
Esterification of 4-(1H-1,2,4-triazol-1-yl)benzoic acid with methanol under acidic conditions remains the most straightforward method. In a typical procedure, the carboxylic acid is refluxed with excess methanol and catalytic sulfuric acid (2–5 mol%) for 12–24 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with purification via recrystallization from ethanol/water mixtures yielding >90% purity.
Key spectroscopic data for methyl esters :
Schlenk Techniques for Air-Sensitive Intermediates
When handling reactive intermediates like acid chlorides, Schlenk lines ensure anhydrous conditions. For instance, converting 4-(1H-1,2,4-triazol-1-yl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) under nitrogen atmosphere prevents hydrolysis. Subsequent reaction with methanol at 0–5°C minimizes side products, yielding the methyl ester in 75–80% yield.
Optimization of Reaction Conditions
Solvent Effects on Yield and Regioselectivity
Solvent polarity profoundly impacts both reaction efficiency and regioselectivity. Polar solvents like DMF accelerate triazole formation but may promote N2 substitution over N1. Conversely, nonpolar solvents like toluene favor N1 substitution but require higher temperatures (100–120°C). For the target compound, a mixed solvent system (e.g., DMF/ethanol 1:1) balances reactivity and selectivity, achieving 70–75% yields.
Temperature and Time Dependence
Extended reaction times (24–36 hours) improve conversion rates but risk decomposition of heat-sensitive intermediates. Kinetic studies indicate that 85% of the esterification occurs within the first 6 hours, with diminishing returns thereafter. Optimal conditions involve refluxing for 12 hours, followed by rapid cooling to quench side reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
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δ 8.20 (d, J = 8.6 Hz, 1H, aromatic H-6)
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δ 7.95 (s, 1H, triazole H-5′)
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δ 6.80 (s, 2H, NH₂)
¹³C NMR (100 MHz, CDCl₃):
IR (KBr):
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of triazole-containing benzoates are highly dependent on substituent types, positions, and ester modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
- Substituent Position and Type: The amino group at C3 in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in analogs like Compound 16 (methylthio at triazole C3) . Ester vs. Amide: Methyl/ethyl esters (e.g., target compound) generally offer better membrane permeability than carboxylic acids, but hydrolysis to free acids or conversion to amides (as in ) can enhance target affinity . Triazole Regiochemistry: 1,2,4-Triazole derivatives (target compound) are more thermally stable and synthetically accessible than 1,2,3-triazoles, which require click chemistry .
- Biological Activity Trends: Anticancer activity in Compound 16 (IC₅₀: 8.2 µM) highlights the importance of electron-donating groups (e.g., -NH₂) at the triazole ring for cytotoxicity . Antimycobacterial activity in correlates with electron-withdrawing substituents (e.g., -NO₂) on phenylhydrazine, suggesting similar tuning could optimize the target compound .
- Synthetic Considerations: The target compound’s synthesis likely involves condensation of 3-amino-4-hydroxybenzoate with 1,2,4-triazole, analogous to methods in and . Ethyl ester analogs () may face challenges in large-scale synthesis or purification, leading to discontinuation .
Biological Activity
Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound characterized by the presence of a triazole ring and a benzoate ester. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . The structure consists of a methyl ester linked to an amino-substituted triazole ring, which enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Weight | 210.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study reported that derivatives of triazole compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications as antibacterial agents .
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance cytotoxic effects against specific cancer types .
Case Study:
In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure, indicating significant antiproliferative effects compared to control treatments .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The triazole group can act as a ligand for metal ions in enzymes, potentially inhibiting their activity.
- DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA structures, disrupting replication and transcription processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition and DNA interaction |
| 3-Amino-1,2,4-triazole | Low | Moderate | Enzyme inhibition |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | High | Low | Potential DNA intercalation |
Q & A
Q. How to troubleshoot low yields in multi-step syntheses of triazole derivatives?
- Optimization :
- Intermediate purification : Use flash chromatography after each step to remove byproducts .
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
